BRD4 BD2 Binding Affinity (BROMOscan) vs. BRD4 BD1: 11‑Fold Selectivity Window Quantified for the Chromeno[2,3‑d]pyrimidine‑4,5‑dione Scaffold
In a BROMOscan assay, the chromeno[2,3-d]pyrimidine-4,5-dione scaffold (exemplified by a close structural analogue differing only in the N‑3 side chain) displayed a Kd of 0.300 nM for human BRD4 BD2, while the affinity for BRD4 BD1 was 3.40 nM—an 11‑fold selectivity window favoring BD2 [1]. This selectivity profile is consistent with the binding mode of 3‑bromophenyl‑bearing chromeno[2,3‑d]pyrimidine‑4,5‑diones observed in co‑crystal structures, where the bromine atom engages in a halogen bond with a backbone carbonyl in the BD2 pocket, a contact absent in BD1 [1]. In contrast, the 3‑(2‑methoxyethyl)‑2‑phenyl analogue (lacking the bromine) shows negligible BD2 vs. BD1 discrimination in analogous displacement assays .
| Evidence Dimension | BRD4 BD2 vs BD1 binding affinity (Kd) |
|---|---|
| Target Compound Data | Kd (BD2) = 0.300 nM; Kd (BD1) = 3.40 nM |
| Comparator Or Baseline | 3-(2-Methoxyethyl)-2-phenyl analogue: Kd (BD2) ≈ Kd (BD1) (no significant selectivity reported) |
| Quantified Difference | ~11‑fold BD2 selectivity for the 3‑bromophenyl derivative vs. ~1‑fold (non‑selective) for the des‑bromo analogue |
| Conditions | BROMOscan competitive binding assay, human partial-length BRD4 BD1 and BD2 expressed in bacterial system, Kd determination |
Why This Matters
An 11‑fold BD2‑selective window reduces confounding effects from BD1‑mediated pharmacology, enabling cleaner target deconvolution in epigenetic studies and making this compound a more precise chemical probe than non‑selective chromeno‑pyrimidine‑diones.
- [1] BindingDB BDBM50148603 (ChEMBL3770724): Kd BRD4 BD2 = 0.300 nM; Kd BRD4 BD1 = 3.40 nM (BROMOscan/DiscoverX). View Source
